molecular formula C21H15F2N3O2S B2607464 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895435-18-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2607464
CAS No.: 895435-18-4
M. Wt: 411.43
InChI Key: QNGGSMAJKFVTQI-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, a methoxy group at position 4 of the benzamide moiety, and a pyridin-3-ylmethyl group

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, thiazoles are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with a suitable fluorinated benzoyl chloride under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Pyridin-3-ylmethyl Group: The final step involves the coupling of the benzothiazole derivative with pyridin-3-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluorine and methoxy groups enhances its stability and potential interactions with biological targets, making it a valuable compound for medicinal and chemical research .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c1-28-16-6-4-14(5-7-16)20(27)26(12-13-3-2-8-24-11-13)21-25-19-17(23)9-15(22)10-18(19)29-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSMAJKFVTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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